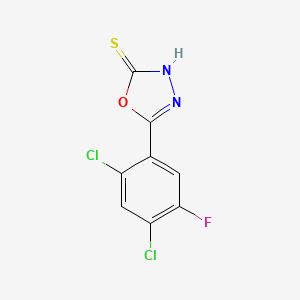
1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its diverse biological activities This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxadiazole derivatives with altered electronic properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluoroacetophenone: This compound shares the 2,4-dichloro-5-fluorophenyl group but lacks the oxadiazole ring.
2,4-Dichloro-5-fluorophenylacetic acid: Another similar compound with the same phenyl group but different functional groups.
Uniqueness
The presence of the oxadiazole ring in 5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione imparts unique electronic properties and enhances its biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
849132-72-5 |
|---|---|
Formule moléculaire |
C8H3Cl2FN2OS |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
5-(2,4-dichloro-5-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H3Cl2FN2OS/c9-4-2-5(10)6(11)1-3(4)7-12-13-8(15)14-7/h1-2H,(H,13,15) |
Clé InChI |
XLOURWFYNLSNJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


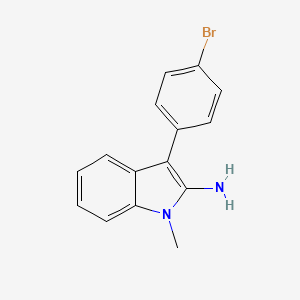
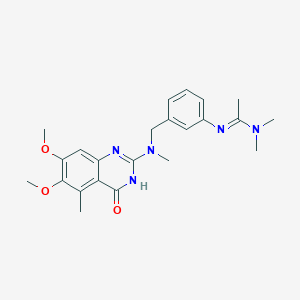
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)
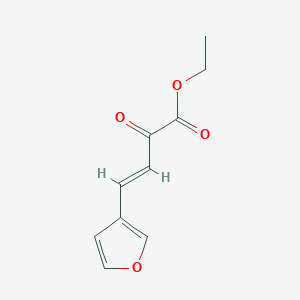
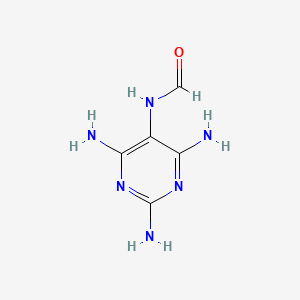
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)
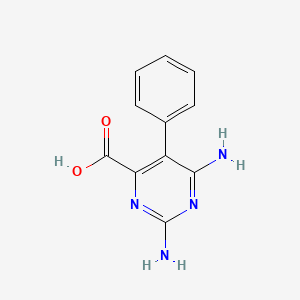
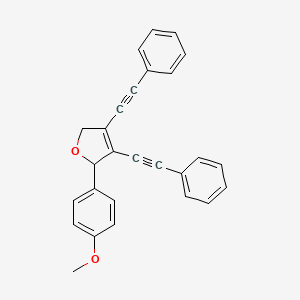
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
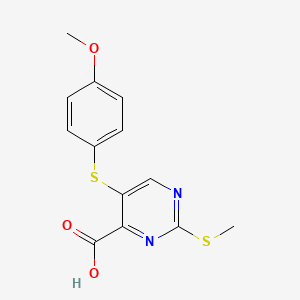
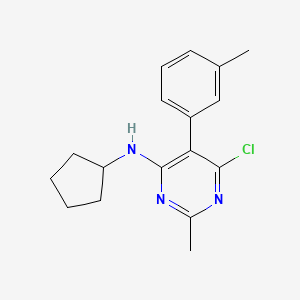
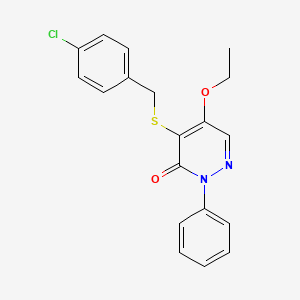
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
